molecular formula C8H15N B6273257 rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane CAS No. 2307778-96-5

rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane

Cat. No.: B6273257
CAS No.: 2307778-96-5
M. Wt: 125.2
InChI Key:
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Description

rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane: is a chiral compound belonging to the class of nitrogen-containing bicyclic compounds It features a unique bicyclo[420]octane structure with a methyl group at the 6th position and an azabicyclo moiety at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane typically involves chiral synthesis techniques. The process begins with the selection of appropriate chiral starting materials and the use of specific reaction conditions to ensure the desired stereochemistry. Commonly, the synthesis involves the use of chiral catalysts or chiral auxiliaries to induce the formation of the desired enantiomer. The reaction conditions often include controlled temperature, pressure, and pH to optimize the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar principles as laboratory synthesis but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-(1R,6R)-7-azabicyclo[4.2.0]octane
  • rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
  • rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride

Comparison: rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity compared to other similar compounds. The structural differences can lead to variations in their interaction with molecular targets and their overall properties .

Properties

CAS No.

2307778-96-5

Molecular Formula

C8H15N

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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